Orexin 2 Receptor Agonist

Content Navigation

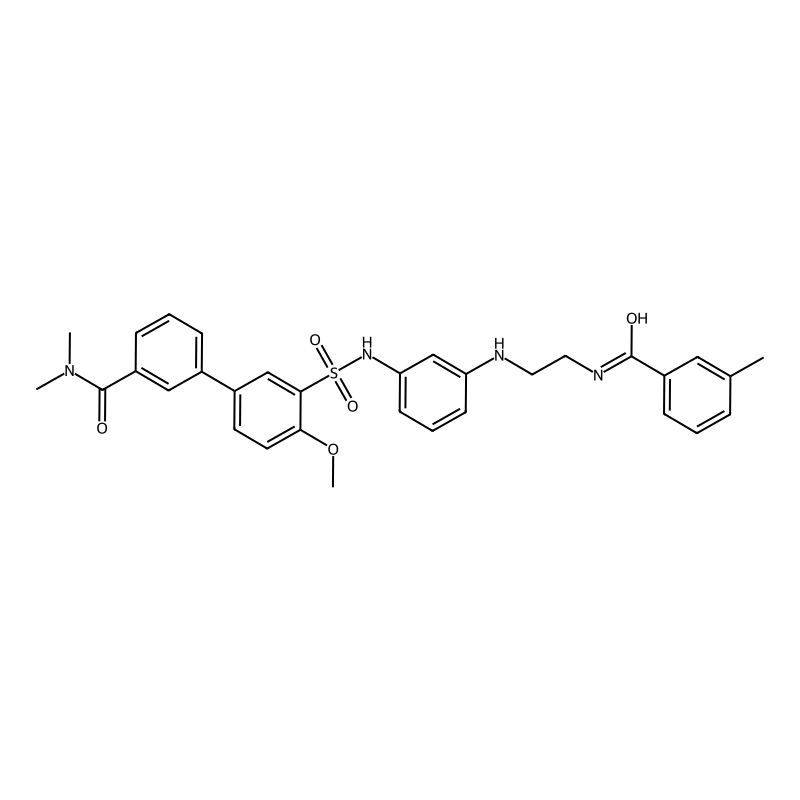

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Orexin 2 receptor (OX2R) agonists are a novel class of drugs being investigated for their potential to treat sleep disorders, particularly narcolepsy. Narcolepsy is a neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle control triggered by emotions. Research suggests that orexin neuropeptides, Orexin-A and Orexin-B, play a crucial role in promoting wakefulness by binding to OX2R [].

Mechanism of Action

Orexin neurons are located in the hypothalamus, a part of the brain responsible for regulating sleep-wake cycles. In narcolepsy, there is a loss or dysfunction of these orexin neurons, leading to a deficiency in orexin signaling. Orexin 2 receptor agonists mimic the action of orexin neuropeptides by binding to OX2R, thereby activating the signaling pathway that promotes wakefulness [].

Preclinical Studies

Studies in animal models, particularly mice, have shown promising results with orexin 2 receptor agonists. These drugs have been demonstrated to improve wakefulness and reduce symptoms of narcolepsy, including cataplexy [, ].

Orexin 2 receptor agonists are compounds that specifically activate the orexin receptor type 2, a G-protein-coupled receptor involved in regulating arousal, wakefulness, and appetite. The orexin system plays a crucial role in maintaining sleep-wake cycles and energy homeostasis. Agonists of this receptor have emerged as potential therapeutic agents for conditions such as narcolepsy and other sleep disorders, where orexin signaling is disrupted.

Orexin 2 receptor agonists bind to the OX2R, a G-protein-coupled receptor (GPCR) found in neurons. This binding activates the GPCR, initiating a signaling cascade within the cell. The specific downstream effects depend on the cell type but ultimately lead to increased wakefulness and sleep-wake regulation [].

- Hepatotoxicity: Early clinical trials with one agonist (TAK-994) reported liver enzyme elevation, highlighting the need for close monitoring [].

- Other potential side effects: Depending on the specific agonist and its interactions within the body, other side effects may be discovered during ongoing research.

- Binding Interactions: Agonists interact with the receptor's orthosteric site, leading to conformational changes that activate intracellular signaling pathways.

- Hydrolysis: Some agonists may undergo hydrolysis, impacting their pharmacokinetic properties and bioavailability.

- Metabolic Transformations: Once administered, these compounds can be metabolized by liver enzymes, influencing their efficacy and duration of action.

The synthesis of orexin 2 receptor agonists involves several key steps:

- Peptide Synthesis: Many agonists are derived from naturally occurring orexin peptides. Solid-phase peptide synthesis techniques are commonly employed.

- Chemical Modifications: Non-peptide agonists often undergo chemical modifications to improve selectivity and potency. This may include alterations to functional groups or backbone structures.

- Optimization: Structure-activity relationship studies are performed to refine the compounds for better pharmacological profiles.

For example, danavorexton was synthesized with specific structural features that enhance its selectivity for the orexin 2 receptor while minimizing its activity at the orexin 1 receptor .

Orexin 2 receptor agonists have several promising applications:

- Treatment of Narcolepsy: These compounds are being developed to treat narcolepsy type 1 and type 2 by restoring orexin signaling.

- Management of Sleep Disorders: They may also be beneficial in managing other sleep-related disorders characterized by disrupted sleep-wake cycles.

- Potential Weight Management: Due to their role in appetite regulation, these agonists could be explored for obesity treatment.

Interaction studies focus on how orexin 2 receptor agonists engage with their target receptors:

- Binding Affinity: Research has shown that selective agonists like danavorexton exhibit high binding affinity for the orexin 2 receptor compared to the orexin 1 receptor .

- Functional Assays: Electrophysiological studies demonstrate that these compounds can effectively activate intracellular signaling pathways associated with the orexin system .

Several compounds share similarities with orexin 2 receptor agonists, each exhibiting unique properties:

| Compound Name | Type | Selectivity | Notable Features |

|---|---|---|---|

| Orexin A | Natural peptide | Non-selective | Binds both orexin receptors; involved in arousal |

| Orexin B | Natural peptide | Non-selective | Higher affinity for orexin 2; regulates feeding |

| Suvorexant | Dual antagonist | Non-selective | Used in treating insomnia; blocks both receptors |

| Danavorexton | Selective agonist | High for OX2R | Improves symptoms of narcolepsy; brain-penetrant |

| TAK-925 | Selective agonist | High for OX2R | Similar profile to danavorexton; under clinical trials |

Uniqueness

Orexin 2 receptor agonists are unique due to their selective activation of the orexin 2 receptor, which allows for targeted therapeutic effects without activating the orexin 1 receptor. This selectivity is crucial for minimizing side effects associated with non-selective activation of the entire orexin system.

The hypocretin receptor type 2 gene is located on chromosome 6 at position 6p12.1 in the human genome, spanning a genomic region that encompasses multiple exons and regulatory sequences [13] [24]. The HCRTR2 gene demonstrates a complex genomic organization with nine exons contributing to the formation of the mature messenger ribonucleic acid transcript [13]. This genomic structure is highly conserved across mammalian species, indicating the evolutionary importance of the orexin 2 receptor system [1] [4].

The HCRTR2 gene encodes a messenger ribonucleic acid transcript of 1843 base pairs in humans, which translates into a protein of 444 amino acids [1] [4]. In comparative genomic studies, rat HCRTR2 messenger ribonucleic acid demonstrates a length of 3114 base pairs and encodes a protein of 460 amino acids [1] [4]. The high degree of conservation between human and rat orexin 2 receptor sequences, with 95% identity, underscores the functional significance of this receptor across mammalian species [1] [4].

Expression analysis reveals that HCRTR2 is primarily localized within the central nervous system, with particularly high expression levels in specific hypothalamic nuclei [1] [4] [16]. The receptor demonstrates selective expression patterns in the tuberomammillary nucleus, where it plays a crucial role in histaminergic neurotransmission [1] [4]. Additional expression sites include the ventral tegmental area, pedunculopontine tegmental nucleus, and laterodorsal tegmental nucleus, where orexin 2 receptor colocalizes with orexin 1 receptor [1] [4].

| Genomic Feature | Human HCRTR2 | Rat HCRTR2 |

|---|---|---|

| Chromosome Location | 6p12.1 | Not specified |

| Exon Count | 9 | Not specified |

| mRNA Length (bp) | 1843 | 3114 |

| Protein Length (aa) | 444 | 460 |

| Sequence Identity | 95% conservation with rat | 95% conservation with human |

The tissue-specific expression pattern of HCRTR2 demonstrates remarkable selectivity for neural tissues, with negligible expression detected in peripheral organs [12] [16]. This restricted expression pattern suggests that orexin 2 receptor-mediated physiological functions are primarily executed through central nervous system mechanisms [12] [16]. Comprehensive autoradiographic studies utilizing tritiated EMPA have mapped orexin 2 receptor protein distribution across 51 distinct brain regions, revealing widespread but heterogeneous expression throughout the neuraxis [12] [16].

Protein Structure and Functional Domains

The orexin 2 receptor belongs to the rhodopsin-like family of G protein-coupled receptors, classified within class A of the G protein-coupled receptor superfamily [1] [4] [24]. The mature protein consists of 444 amino acids organized into the characteristic seven transmembrane domain architecture that defines G protein-coupled receptor structure [1] [4]. The orexin 2 receptor shares 64% amino acid identity with orexin 1 receptor, indicating significant structural conservation within the orexin receptor family [1] [4].

The transmembrane domain organization follows the canonical G protein-coupled receptor topology, with seven alpha-helical segments spanning the cellular membrane [9] [24]. The amino-terminal domain extends into the extracellular space and contains multiple glycosylation sites that contribute to receptor trafficking and membrane insertion [15] [25]. Specifically, the orexin 2 receptor contains glycosylated residues at positions N14, N22, N30, and N202, which have been mutated to aspartic acid in crystallographic constructs to facilitate structural determination [15].

The extracellular loop regions, particularly extracellular loop 2, demonstrate unique structural features that distinguish orexin 2 receptor from other G protein-coupled receptors [5] [26]. Crystallographic analysis has revealed the presence of a beta-hairpin structure within extracellular loop 2, which contributes to the receptor's ligand recognition properties [26]. An electrostatic network stabilizes the extracellular regions of the transmembrane domains, forming a sophisticated architecture for peptide hormone recognition [5] [26].

The intracellular domains of orexin 2 receptor contain specific sequence motifs that facilitate G protein coupling and downstream signaling [24] [26]. The highly conserved E/DRY sequence motif, which functions as an inhibitory interaction network in class A G protein-coupled receptors, is modified to DRWY in orexin 2 receptor [26]. This sequence variation may contribute to the unique pharmacological properties observed for orexin receptors compared to other rhodopsin-like receptors [26].

| Structural Domain | Amino Acid Positions | Functional Role |

|---|---|---|

| Transmembrane Domain 1 | Residues 28-55 | Membrane anchoring |

| Transmembrane Domain 2 | Residues 66-90 | Ligand binding contribution |

| Transmembrane Domain 3 | Residues 108-135 | Critical selectivity determinant |

| Transmembrane Domain 4 | Residues 154-177 | Structural support |

| Transmembrane Domain 5 | Residues 200-230 | Activation mechanism |

| Transmembrane Domain 6 | Residues 279-310 | G protein coupling |

| Transmembrane Domain 7 | Residues 323-350 | Ligand binding and activation |

The carboxyl-terminal domain contains potential palmitoylation sites at cysteine residues C381, C382, and C383, which have been demonstrated to influence receptor membrane localization and signaling properties [15]. These post-translational modifications represent important regulatory mechanisms that modulate orexin 2 receptor function in native cellular environments [15].

Crystallographic Elucidation of OX2R

The first high-resolution crystal structure of orexin 2 receptor was determined in 2015, representing a landmark achievement in orexin receptor structural biology [5] [18]. This groundbreaking structure was solved at 2.5 Angstrom resolution using the orexin 2 receptor bound to the therapeutic antagonist suvorexant [5] [18]. The crystallographic approach employed lipid-mediated crystallization techniques combined with protein engineering strategies that incorporated a novel fusion chimera to facilitate crystal formation [5].

The structural determination utilized a thermostabilized receptor construct containing twelve stabilizing mutations that enhanced protein stability during purification and crystallization [15]. To accommodate the demands of crystallographic analysis, the carboxyl-terminal residues 389-444 were removed, and intracellular loop 3 residues 255-293 were replaced with residues 218 to 413 of Pyrococcus abysii glycogen synthase [15]. Additional modifications included mutation of glycosylated residues N14, N22, N30, and N202 to aspartic acid, and replacement of potential palmitoylation sites C381, C382, and C383 with tryptophan residues [15].

Subsequent crystallographic studies have expanded the structural database for orexin 2 receptor, including structures bound to the subtype-selective antagonist EMPA determined at resolutions of 2.30 Angstrom and 1.96 Angstrom [15] [25]. These high-resolution structures were obtained using both serial femtosecond crystallography and multi-crystal synchrotron data collection approaches [25]. The enhanced resolution of these later structures provided unprecedented detail regarding the molecular interactions between ligands and the orexin 2 receptor binding site [25].

The crystallographic analysis revealed that suvorexant adopts a distinctive pi-stacked horseshoe-like conformation within the orthosteric binding pocket [5] [18]. The ligand binds deep within the receptor, stabilizing a network of extracellular salt bridges while simultaneously blocking transmembrane helix motions that are essential for receptor activation [5] [18]. This binding mode effectively locks the receptor in an inactive conformation, explaining the antagonist properties of suvorexant [5] [18].

| Crystal Structure | Resolution (Å) | Ligand | Method | Year |

|---|---|---|---|---|

| Human OX2R | 2.5 | Suvorexant | Lipid cubic phase | 2015 |

| Human OX2R | 2.30 | EMPA | Serial femtosecond crystallography | 2018 |

| Human OX2R | 1.96 | EMPA | Synchrotron radiation | 2018 |

More recently, cryo-electron microscopy has provided complementary structural insights into orexin 2 receptor activation mechanisms [19]. These studies have revealed the structure of orexin 2 receptor in complex with the endogenous peptide agonist orexin-B and a small-molecule agonist, providing the first glimpse of the receptor in its active conformation [19]. The active-state structures demonstrate significant conformational changes in transmembrane domains 5, 6, and 7 that accompany receptor activation [19].

Structural Comparison Between OX1R and OX2R

The structural comparison between orexin 1 receptor and orexin 2 receptor reveals both remarkable conservation and subtle but functionally significant differences [1] [4] [10]. Both receptors share the canonical seven transmembrane domain architecture characteristic of class A G protein-coupled receptors, with an overall root-mean-square deviation between binding pocket residues not exceeding 0.3 Angstrom when comparing equivalent structures [7] [10].

The most significant structural distinction between the two receptor subtypes lies in the amino-terminal extracellular domain architecture [24] [26]. Orexin 1 receptor contains a distinctive two-turn alpha-helix in the amino-terminal extracellular domain that is connected via a linker to transmembrane domain 1 [24] [26]. This alpha-helical structure is absent in orexin 2 receptor and may contribute to differences in peptide ligand recognition between the two receptor subtypes [24] [26].

Within the orthosteric binding sites, only two amino acid positions differ between orexin 1 receptor and orexin 2 receptor within a 4 Angstrom radius of bound ligands [10] [17]. The first difference occurs at position 2.61, where orexin 1 receptor contains serine (Ser103) while orexin 2 receptor contains threonine (Thr111) [10] [17]. The second critical difference is found at position 3.33, where orexin 1 receptor contains alanine (Ala127) and orexin 2 receptor contains threonine (Thr135) [10] [17].

These seemingly minor amino acid differences result in a binding site volume difference of approximately 30 cubic Angstroms, with orexin 2 receptor possessing a smaller orthosteric binding pocket [10]. This size difference has profound implications for ligand selectivity and has been successfully exploited in structure-based drug design efforts to develop subtype-selective antagonists [10] [17].

| Binding Site Position | OX1R Residue | OX2R Residue | Functional Impact |

|---|---|---|---|

| Position 2.61 | Serine (Ser103) | Threonine (Thr111) | Minor steric difference |

| Position 3.33 | Alanine (Ala127) | Threonine (Thr135) | Major selectivity determinant |

| Volume Difference | - | 30 ų smaller | Ligand binding specificity |

The structural conservation extends to key binding site residues that interact with both endogenous peptide ligands and synthetic antagonists [6] [7]. Residues such as Asn324 at position 6.55 and His350 at position 7.39 in orexin 2 receptor correspond to equivalent positions in orexin 1 receptor and participate in conserved hydrogen bonding networks with ligands [6] [7]. However, the subtle differences in local environment created by the Ser/Thr and Ala/Thr substitutions can significantly alter the energetics of ligand binding [10] [17].

Molecular dynamics simulations have revealed that these structural differences translate into distinct dynamic behaviors between the two receptor subtypes [11]. The binding pocket flexibility and water molecule organization differ between orexin 1 receptor and orexin 2 receptor, contributing to the observed differences in ligand binding kinetics and selectivity [11]. These dynamic properties are particularly important for understanding how small molecules can achieve selectivity despite the high overall structural similarity [11].

Binding Pocket Architecture and Ligand Recognition Determinants

The orexin 2 receptor binding pocket demonstrates a sophisticated architecture optimized for recognition of both endogenous peptide hormones and synthetic small-molecule ligands [6] [7]. The orthosteric binding site is accessible from the extracellular space via a solvent-accessible channel that extends deep into the transmembrane domain core [5] [26]. This channel provides the primary access route for ligand entry and creates a binding environment that can accommodate the diverse structural features of orexin receptor ligands [5] [26].

The binding pocket architecture is characterized by four distinct lipophilic hotspot regions that serve as critical interaction sites for high-affinity ligands [7]. These hotspots are strategically positioned between key transmembrane domain residues and provide energetically favorable environments for aromatic and hydrophobic ligand substituents [7]. The first hotspot is located between positions A/T3.33 and F5.42, the second between S/T2.61 and W23.50, the third between S/T2.61, Y6.48 and Y7.43, and the fourth between F5.42 and Y6.48 [7].

Water molecules play a crucial role in ligand recognition and binding pocket organization [6] [7]. Crystallographic studies have identified conserved water-mediated hydrogen bond networks that stabilize ligand binding and contribute to receptor selectivity [6] [7]. These water molecules are strategically positioned to bridge interactions between ligands and key receptor residues, particularly involving Asn324 at position 6.55 and His350 at position 7.39 [6] [7].

The binding pocket demonstrates remarkable plasticity, capable of accommodating ligands with diverse chemical scaffolds through induced-fit mechanisms [7]. Comparative analysis of multiple crystal structures reveals that the pocket can undergo conformational adjustments to optimize interactions with different ligand chemotypes while maintaining high-affinity binding [7]. This adaptability is facilitated by the inherent flexibility of specific transmembrane domain regions and side chain rotations that can optimize ligand contacts [7].

| Binding Pocket Region | Key Residues | Interaction Type | Functional Role |

|---|---|---|---|

| Lipophilic Hotspot I | A/T3.33, F5.42 | Hydrophobic | Aromatic recognition |

| Lipophilic Hotspot II | S/T2.61, W23.50 | π-stacking | Ring system binding |

| Lipophilic Hotspot III | S/T2.61, Y6.48, Y7.43 | Hydrophobic | Selectivity determinant |

| Lipophilic Hotspot IV | F5.42, Y6.48 | Aromatic | Ligand stabilization |

| Hydrogen Bond Network | N6.55, H7.39 | Polar | Binding affinity |

The molecular determinants of ligand recognition extend beyond simple complementarity to include dynamic factors such as binding kinetics and conformational selection [11]. Recent studies using molecular dynamics simulations have revealed that successful ligands must not only fit geometrically within the binding pocket but also stabilize specific receptor conformations that are compatible with the desired pharmacological outcome [11]. This understanding has led to more sophisticated approaches to orexin receptor drug design that consider both thermodynamic and kinetic factors [11].

β-Arrestin Recruitment and Signaling Cascades

β-arrestin recruitment to Orexin 2 Receptor represents a critical regulatory mechanism that governs receptor desensitization, internalization, and alternative signaling pathways [8] [9]. The receptor demonstrates Class B characteristics for β-arrestin interaction, exhibiting sustained and prolonged recruitment patterns compared to Class A receptors [8].

β-Arrestin 1 and 2 Recruitment Kinetics

Both β-arrestin 1 and β-arrestin 2 are recruited to activated Orexin 2 Receptor, but with markedly lower potency compared to G-protein activation [8]. The effective concentration for β-arrestin recruitment is approximately two orders of magnitude higher than that required for G-protein signaling, suggesting that arrestin-mediated pathways are engaged primarily under conditions of sustained or high-level receptor activation [8].

Receptor-β-Arrestin-Ubiquitin Complex Formation

Orexin 2 Receptor displays unique characteristics in forming stable receptor-β-arrestin-ubiquitin complexes [8]. These complexes exhibit prolonged stability compared to Orexin 1 Receptor, indicating differential trafficking and signaling properties between the two receptor subtypes [8]. The sustained complex formation correlates with slower receptor recycling rates and prolonged signaling through arrestin-dependent pathways [8].

C-Terminal Domain Requirements

The C-terminal domain of Orexin 2 Receptor plays a crucial role in β-arrestin recruitment and signaling [5] [9]. Specifically, amino acid residues 385-414 have been identified as essential for optimal arrestin interaction and subsequent receptor internalization [5] [9]. Truncation of this region significantly impairs arrestin recruitment and reduces internalization efficiency [5] [9]. Additionally, residues 369-384 influence downstream signaling pathways, particularly affecting extracellular signal-regulated kinase 1/2 phosphorylation [5] [9].

Arrestin-Mediated Signaling Pathways

β-arrestin recruitment initiates alternative signaling cascades independent of G-protein activation [8]. These pathways include sustained extracellular signal-regulated kinase 1/2 activation, which persists for extended periods (up to 90 minutes) compared to the transient G-protein-mediated activation [8]. The arrestin-mediated signaling contributes to long-term cellular responses and may play important roles in receptor trafficking and signal termination [8].

Intracellular Calcium Mobilization Pathways

Intracellular calcium mobilization represents one of the most prominent and well-characterized responses to Orexin 2 Receptor activation [4] [10] [11]. The receptor employs multiple mechanisms to elevate cytoplasmic calcium levels, creating a complex and highly regulated calcium signaling network.

Inositol 1,4,5-Trisphosphate-Mediated Calcium Release

The primary calcium mobilization pathway involves activation of phospholipase C-β through Gq/11 coupling, leading to inositol 1,4,5-trisphosphate generation and subsequent calcium release from endoplasmic reticulum stores [2] [4] [10]. This pathway represents the initial and most rapid component of the calcium response, occurring within seconds of receptor activation [10] [11]. The inositol 1,4,5-trisphosphate receptor-mediated calcium release serves as the foundation for subsequent calcium-dependent processes [10].

Store-Operated Calcium Entry

Following depletion of endoplasmic reticulum calcium stores, store-operated calcium channels are activated to sustain elevated cytoplasmic calcium levels [10] [12]. This mechanism involves the sensing of store depletion and subsequent activation of plasma membrane calcium channels, allowing for prolonged calcium signaling [10]. Store-operated calcium entry can be pharmacologically blocked by compounds such as SKF-96365, which selectively inhibits this pathway [10].

Receptor-Operated Calcium Channels

Orexin 2 Receptor activation directly opens receptor-operated calcium channels, providing an additional route for calcium influx [10] [12]. This pathway is independent of store depletion and can be specifically inhibited by tetraethylammonium, which blocks these channels with high specificity [10]. The receptor-operated calcium influx contributes significantly to the overall calcium response and appears to be particularly important for signal amplification [10].

Calcium-Dependent Signal Amplification

Extracellular calcium plays a dual role in Orexin 2 Receptor signaling, serving both as a requirement for optimal ligand-receptor interaction and as a signal amplification mechanism [10]. Reduction of extracellular calcium not only affects the direct calcium response but also impairs other signaling pathways, including phospholipase C activation [10]. This calcium dependency creates a positive feedback mechanism where calcium influx enhances the overall receptor response [10].

Protein Kinase C-Mediated Calcium Signaling

Protein kinase C activation downstream of diacylglycerol production contributes to sustained calcium signaling through phosphorylation of calcium channels and related signaling proteins [11]. Studies in sensory neurons have demonstrated that protein kinase C inhibition significantly reduces orexin-induced calcium responses, indicating an essential role for this kinase in maintaining calcium signaling [11].

MAPK/ERK and PI3K/Akt Activation Mechanisms

Orexin 2 Receptor activation triggers robust activation of multiple protein kinase cascades, with extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase representing the most prominent pathways [6] [7] [13]. These kinase activation events occur through distinct mechanisms and exhibit different temporal profiles and functional outcomes.

Extracellular Signal-Regulated Kinase 1/2 Activation

Extracellular signal-regulated kinase 1/2 activation by Orexin 2 Receptor follows a biphasic pattern with early G-protein-mediated and late β-arrestin-mediated phases [6] [8] [7]. The early phase occurs within 2-5 minutes of receptor activation and depends primarily on Gq/11-phospholipase C-protein kinase C signaling [6] [7]. This early activation is typically transient but provides rapid cellular responses to orexin stimulation [6].

The late phase of extracellular signal-regulated kinase 1/2 activation, occurring 30-90 minutes post-stimulation, is mediated through β-arrestin recruitment and scaffolding [8]. This sustained activation phase is responsible for long-term cellular adaptations and may contribute to transcriptional changes and cellular plasticity [8]. The dual temporal pattern allows the receptor to provide both immediate and sustained signaling capabilities [8].

p38 Mitogen-Activated Protein Kinase Activation

p38 mitogen-activated protein kinase activation exhibits distinct characteristics compared to extracellular signal-regulated kinase 1/2, with peak activation occurring around 30 minutes post-stimulation [7]. This pathway shows preferential activation through Gq/11 proteins but also receives contributions from Gi/o and Gs pathways [7]. The p38 pathway appears particularly important in stress-responsive tissues such as adrenal glands [7].

Protein kinase C plays an essential role in p38 activation, as demonstrated by the complete inhibition of p38 phosphorylation upon protein kinase C blockade [7]. This indicates that p38 activation requires the Gq/11-phospholipase C-protein kinase C cascade as a prerequisite step [7].

PI3K/Akt Signaling Pathway

Phosphatidylinositol 3-kinase/Akt signaling is activated downstream of Orexin 2 Receptor through mechanisms that remain incompletely characterized [14] [15] [16]. This pathway appears to be particularly prominent in metabolic tissues such as hepatocytes and adrenal cells, where it mediates anti-apoptotic and cell survival functions [15] [16].

Akt activation occurs within 10-30 minutes of orexin stimulation and leads to phosphorylation of downstream targets including forkhead box O1 and mammalian target of rapamycin complex 1 [15] [16]. These phosphorylation events regulate key cellular processes including glucose metabolism, protein synthesis, and cell survival [15] [16]. The PI3K/Akt pathway represents an important link between orexin signaling and metabolic regulation [15] [16].

G-Protein Dependency of Kinase Activation

The various kinase pathways exhibit distinct dependencies on different G-protein subtypes [6] [7]. Extracellular signal-regulated kinase 1/2 activation shows a hierarchy of Gq > Gs > Gi dependence, while p38 demonstrates Gq > Gi > Gs dependency [7]. This differential G-protein coupling provides a mechanism for pathway-specific regulation and allows for nuanced cellular responses depending on the cellular context and G-protein expression profile [7].

Biased Agonism at OX2R

Biased agonism at Orexin 2 Receptor represents an emerging area of investigation that has significant implications for understanding receptor pharmacology and developing selective therapeutic agents [17] [18]. The concept of biased agonism refers to the ability of different ligands to preferentially activate specific signaling pathways while minimizing others, leading to functional selectivity [17].

G-Protein versus β-Arrestin Bias

The most well-characterized form of bias at Orexin 2 Receptor involves the differential activation of G-protein-dependent versus β-arrestin-dependent signaling pathways [8] [17]. Native orexin peptides demonstrate strong bias toward G-protein signaling, with β-arrestin recruitment requiring significantly higher concentrations [8]. This natural bias suggests that under physiological conditions, G-protein pathways dominate the cellular response [8].

Temporal Bias in Signaling

Orexin 2 Receptor exhibits temporal bias in its signaling profile, with early responses dominated by G-protein activation and later responses involving β-arrestin-mediated pathways [8]. This temporal segregation of signaling pathways allows the receptor to provide both immediate and sustained cellular responses [8]. The early G-protein phase provides rapid physiological responses, while the later arrestin phase may contribute to longer-term adaptations and receptor regulation [8].

Ligand-Specific Bias Profiles

While both orexin A and orexin B exhibit similar binding affinities for Orexin 2 Receptor, subtle differences in their signaling profiles suggest potential ligand-specific bias [6] [18]. Some studies have reported differential potencies for the two peptides in specific signaling assays, although the magnitude of these differences remains modest [6]. Investigation of synthetic orexin receptor agonists has revealed more pronounced bias profiles, with some compounds showing preferential activation of specific pathways [18].

Cellular Context-Dependent Bias

The expression of bias at Orexin 2 Receptor appears to be influenced by cellular context, including the relative expression levels of different G-protein subtypes, β-arrestins, and downstream effectors [1] [3]. This context dependency suggests that the same ligand may exhibit different bias profiles in different cell types or under different physiological conditions [1] [3].

Functional Implications of Bias

Biased signaling at Orexin 2 Receptor has important functional implications for both physiological and pathological processes [17]. G-protein-biased signaling may be more important for acute physiological responses such as arousal and metabolic regulation, while β-arrestin-biased signaling may contribute to longer-term adaptations and receptor desensitization [8] [17]. Understanding these bias profiles is crucial for developing therapeutic agents with improved selectivity and reduced side effects [17].

Autoreceptor Function in Orexinergic Neurons

Orexin 2 Receptor functions as an autoreceptor on orexinergic neurons themselves, creating a positive feedback mechanism that amplifies and sustains orexin neuron activity [19]. This autoreceptor function represents a unique aspect of orexin signaling that contributes to the maintenance of arousal and the stability of sleep-wake states.

Anatomical Basis of Autoreceptor Function

Immunoelectron microscopic studies have revealed direct synaptic contacts between orexinergic neurons, providing the anatomical substrate for autoreceptor signaling [19]. These orexin-orexin synapses exhibit structural characteristics similar to glutamatergic synapses, suggesting functional neurotransmission between orexin neurons [19]. The presence of Orexin 2 Receptor on orexinergic neurons has been confirmed through multiple approaches, including immunohistochemistry and functional studies [19].

Functional Characteristics of Autoreceptor Signaling

Orexin application to orexinergic neurons produces direct depolarization that persists in the presence of tetrodotoxin, indicating a direct postsynaptic effect [19]. This depolarization is mediated primarily through Orexin 2 Receptor, as demonstrated by the complete absence of responses in Orexin 2 Receptor knockout mice [19]. In contrast, Orexin 1 Receptor knockout mice show normal responses, indicating that Orexin 2 Receptor is the primary autoreceptor [19].

Signal Transduction Mechanisms

The autoreceptor function of Orexin 2 Receptor utilizes the same Gq/11-coupled signaling mechanisms observed in other cell types [19]. Orexin B application induces inward currents in orexinergic neurons, and these currents are potentiated by removal of extracellular calcium, similar to responses observed in other orexin-responsive neurons [19]. The signaling mechanisms involve activation of non-selective cation channels and modulation of potassium conductances [19].

Physiological Significance

The autoreceptor function creates a positive feedback circuit that helps maintain orexinergic neurons in an active state during wakefulness [19]. This positive feedback mechanism may be crucial for sustaining arousal and preventing the fragmented sleep-wake patterns characteristic of narcolepsy [19]. The autoreceptor system provides a means for orexin neurons to amplify their own activity and coordinate their responses as a network [19].

Indirect Autoreceptor Effects

In addition to direct autoreceptor activation, orexin neurons also receive indirect excitatory input from other orexin-responsive neurons [19]. This indirect pathway involves increased spontaneous excitatory postsynaptic currents and provides additional amplification of orexin neuron activity [19]. The combination of direct and indirect autoreceptor effects creates a robust positive feedback system that enhances the stability and persistence of orexin neuron activation [19].

Pathological Implications

Dysfunction of the autoreceptor system may contribute to the pathophysiology of sleep disorders, particularly narcolepsy [19]. Loss of orexin neurons eliminates this positive feedback mechanism, potentially contributing to the inability to maintain consolidated wakefulness [19]. Understanding the autoreceptor function provides insights into the mechanisms underlying orexin-related sleep disorders and potential therapeutic approaches [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types